molecular formula C18H15Cl2N3O4S2 B2791729 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896675-75-5

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2791729
CAS RN: 896675-75-5
M. Wt: 472.36
InChI Key: HDRRSUGCVNSNRX-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB-M or DCBMT and is a synthetic molecule that belongs to the class of benzamide compounds.

Mechanism of Action

The mechanism of action of DCB-M involves the inhibition of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes, including cell growth and proliferation. DCB-M binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DCB-M has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. DCB-M has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCB-M in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one of the limitations of using DCB-M is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on DCB-M. One potential area of research is the development of more potent and selective CK2 inhibitors based on the structure of DCB-M. Another area of research is the investigation of the potential use of DCB-M in combination with other anti-cancer drugs to enhance its efficacy. Additionally, the development of more efficient methods for the delivery of DCB-M in vivo could also be an area of future research.
Conclusion:
In conclusion, N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has shown promising anti-cancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of the protein kinase CK2, which plays a crucial role in the regulation of cellular processes. DCB-M has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process that includes the reaction of 4,5-dichlorobenzo[d]thiazole with morpholinosulfonyl chloride in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to yield the final product, DCB-M.

Scientific Research Applications

DCB-M has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. DCB-M has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S2/c19-13-5-6-14-16(15(13)20)21-18(28-14)22-17(24)11-1-3-12(4-2-11)29(25,26)23-7-9-27-10-8-23/h1-6H,7-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRSUGCVNSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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